molecular formula C6H4Br2N2O B2662989 N-(3,5-dibromopyridin-2-yl)formamide CAS No. 457957-86-7

N-(3,5-dibromopyridin-2-yl)formamide

Cat. No.: B2662989
CAS No.: 457957-86-7
M. Wt: 279.919
InChI Key: LSZRUKFNQFKWJW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals. nih.gov The pyridine ring is a common feature in many biologically active molecules, and the introduction of halogen atoms onto this scaffold is a critical strategy for modulating a compound's chemical and biological properties. nih.govchemrxiv.org

The carbon-halogen bond (C-Hal) is a key functional group that enables a wide range of subsequent chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), nucleophilic substitutions, and metal-halogen exchange reactions. nih.govmdpi.com This versatility allows chemists to introduce diverse functional groups and build molecular complexity. chemrxiv.org Consequently, halopyridines are considered vital intermediates for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety of new drugs and agrochemicals. nih.govchemrxiv.org The presence of two bromine atoms in N-(3,5-dibromopyridin-2-yl)formamide places it firmly within this important class of compounds, marking it as a potentially valuable precursor for a wide array of polysubstituted pyridine derivatives. researchgate.netmountainscholar.org

Significance of the Formamide (B127407) Moiety in Organic Chemistry

The formamide moiety (-NHCHO) is the simplest amide and possesses unique chemical characteristics that make it significant in organic chemistry. wikipedia.org Formamides are derivatives of formic acid and can serve as versatile reagents and building blocks in synthesis. ontosight.aiontosight.ai They are used as a source of formyl groups or as precursors to primary amines via hydrolysis. wikipedia.orgontosight.ai

In synthetic chemistry, formamides are key precursors for manufacturing pharmaceuticals, such as sulfa drugs. wikipedia.org The formamide functional group can also participate in cyclization reactions to form various heterocyclic systems. mdpi.com For instance, formamide itself can be a key building block in prebiotic chemistry for the synthesis of nucleobases like purine (B94841) and adenine. researchgate.net Its ability to act as a hydrogen bond donor and acceptor also influences the solubility and intermolecular interactions of the parent molecule. ontosight.ai In this compound, this moiety not only protects the amino group at the 2-position of the pyridine ring but also provides a handle for further synthetic modifications.

Overview of Current Research Landscape on this compound

Direct and extensive research focusing specifically on the applications of this compound is limited. The compound is primarily recognized as a synthetic intermediate or a derivative for chemical characterization. Its synthesis would typically involve the formylation of the corresponding amine, 2-amino-3,5-dibromopyridine (B40352), a reaction common for producing formamides. ontosight.ai The precursor, 2-amino-3,5-dibromopyridine, is a known compound that can be formed during the bromination of 2-aminopyridine (B139424). heteroletters.org

Significant insight can be drawn from studies on its close analogue, N-(3,5-dichloro-2-pyridyl)formamide. Research has shown that this dichloro-compound can be formed through the hydrolysis of a 2-pyridylformamidine intermediate on silica (B1680970) gel. uq.edu.au The formamidine (B1211174) itself was the product of a reaction between 2-azido-3,5-dichloropyridine and dialkylamines in the dark. uq.edu.au This suggests that this compound could similarly be a stable hydrolysis product of related nitrogen-containing functional groups. The research landscape is thus more focused on the synthesis and reactivity of the halogenated pyridine core rather than on the terminal applications of this specific formamide derivative.

Compound NameCAS NumberMolecular FormulaResearch Context
This compound 457957-86-7C6H4Br2N2OTarget compound; synthetic intermediate. bldpharm.com
2-Amino-3,5-dibromopyridine 35486-42-1C5H4Br2N2Key precursor for the synthesis of the target compound.
N-(3,5-dichloro-2-pyridyl)formamide Not AvailableC6H4Cl2N2OClose analogue; studied as a hydrolysis product of a formamidine. uq.edu.au
2,5-Dibromopyridine (B19318) 624-28-2C5H3Br2NA related isomer used in various coupling reactions. mdpi.comchemicalbook.com

Scope and Academic Relevance of Investigating this compound

The academic and scientific relevance of this compound lies in its potential as a multifunctional building block for organic synthesis. The compound features three key points for chemical modification:

Two Bromine Atoms: The bromine atoms at the 3- and 5-positions are excellent leaving groups for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents (e.g., aryl, alkyl, cyano groups). nih.gov

The Formamide Group: This group can be hydrolyzed to reveal a primary amine (2-aminopyridine scaffold), which is a common structure in medicinal chemistry. Alternatively, the formamide itself can be used in cyclization reactions to build fused heterocyclic systems.

Investigating this compound is relevant for developing new synthetic methodologies for creating highly substituted pyridines. Such molecules are of high interest in medicinal chemistry and materials science. The strategic placement of the two bromine atoms and the formamide group allows for sequential and site-selective reactions, providing a pathway to complex molecular architectures that would be difficult to access through other means.

Properties

IUPAC Name

N-(3,5-dibromopyridin-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZRUKFNQFKWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 3,5 Dibromopyridin 2 Yl Formamide

Direct Formylation Approaches for 3,5-Dibromopyridin-2-amine Precursors

The most direct route to N-(3,5-dibromopyridin-2-yl)formamide involves the formylation of its precursor, 3,5-dibromopyridin-2-amine. This precursor is typically synthesized via the bromination of 2-aminopyridine (B139424). heteroletters.org Several methods can be employed for the subsequent formylation step.

Conventional Synthetic Routes

Conventional formylation of amines often utilizes reagents such as formic acid or acetic formic anhydride (B1165640). nih.govscispace.com The reaction with formic acid typically involves heating the amine with an excess of formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. nih.govscispace.com

Another common method is the use of acetic formic anhydride, which can be prepared in situ from formic acid and acetic anhydride or generated from acetyl chloride and sodium formate (B1220265). orgsyn.orgresearchgate.netreddit.comresearchgate.net This reagent is highly reactive and can achieve formylation under mild conditions. researchgate.netreddit.com The reaction is generally selective for the formyl group over the acetyl group due to the higher electrophilicity of the formyl carbonyl carbon.

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Formic AcidTolueneReflux4-9Good to Excellent scispace.com
Acetic Formic AnhydrideDiethyl Ether23-275.5~64 (for reagent) orgsyn.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. nih.govsemanticscholar.orgmdpi.comrsc.org The formylation of amines can be significantly expedited using microwave technology. For instance, the reaction of 2-amino-3-carbonitrile derivatives with triethyl orthoformate and a catalytic amount of acetic acid under microwave irradiation provides the corresponding 2-formimidate-3-carbonitriles in excellent yields and short reaction times. bohrium.com A similar approach could be applied to the formylation of 3,5-dibromopyridin-2-amine. Microwave-assisted synthesis often leads to cleaner reactions with easier work-up procedures. nih.gov

ReagentCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Triethyl orthoformateAcetic AcidNone1502088-95 bohrium.com
Formic Acid / CDMTDMAP / NMMDCMReflux (MW)<1Quantitative nih.gov

Solvent-Free Formylation Techniques

Solvent-free, or solid-state, reactions are gaining prominence in green chemistry as they reduce waste and can lead to improved reaction efficiency. The formylation of amines can be carried out under solvent-free conditions by heating the amine directly with formic acid. nih.gov This method has been shown to be effective for a range of aromatic and aliphatic amines. Another solvent-free approach involves the use of catalysts like iodine or zinc chloride to promote the reaction between the amine and formic acid. researchgate.net These methods are advantageous due to their simplicity, lower environmental impact, and often straightforward product isolation.

ReagentCatalystTemperature (°C)Reaction TimeYield (%)Reference
Formic AcidNone80VariesGood to Excellent nih.gov
Formic AcidI2 (5 mol%)702 h (for aniline)Excellent researchgate.net
CO2 / HydrosilaneNoneAmbientVaries- rsc.org

Multicomponent Reaction Strategies Incorporating Formamide (B127407) and Pyridine (B92270) Scaffolds

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. nih.govbohrium.comresearchgate.netresearchgate.net While a specific MCR that directly yields this compound is not prominently described in the literature, general strategies for the synthesis of substituted pyridines could potentially be adapted. For instance, Hantzsch-type pyridine synthesis or other MCRs that assemble the pyridine ring could theoretically incorporate a formamide-containing building block. bohrium.com However, the direct incorporation of a formamide group onto the pyridine nitrogen during a multicomponent ring-forming reaction is not a common strategy. A more plausible approach would be a sequential MCR to first synthesize the 3,5-dibromopyridin-2-amine, followed by a one-pot formylation step.

Derivatization from Related Pyridine-Based Compounds

Synthesis from 2,3,5-Tribromopyridine Analogues

An alternative synthetic route to this compound could involve the derivatization of a more substituted pyridine, such as 2,3,5-tribromopyridine. This approach would rely on a selective nucleophilic aromatic substitution (SNAr) reaction. The bromine atom at the 2-position of the pyridine ring is generally the most activated towards nucleophilic attack.

Starting MaterialReagent 1Reagent 2IntermediateProduct
2,3,5-TribromopyridineNH3 (or equivalent)Formylating Agent3,5-Dibromopyridin-2-amineThis compound

Routes from 2,5-Dibromopyridine (B19318) Intermediates

The synthesis of this compound can be conceptually approached starting from 2,5-dibromopyridine. This pathway necessitates the selective introduction of a nitrogen-containing group at the C2 position, which is more activated towards nucleophilic substitution than the C5 position, followed by a subsequent formylation step.

Table 1: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction

Step Starting Material Reagents Product Typical Yield
1 2-Aminopyridine N-Bromosuccinimide (NBS) or Br₂ 2-Amino-5-bromopyridine 60-65% google.com

Once 2,5-dibromopyridine is obtained, the subsequent challenge lies in the regioselective amination at the C2 position. This can be a significant hurdle, as competitive substitution at the C5 position or other side reactions can occur. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed for such transformations, requiring careful optimization of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity. Following successful amination to produce 3,5-dibromopyridin-2-amine, a final formylation step using reagents like formic acid or N,N-dimethylformamide would yield the target compound, this compound.

A more direct and efficient pathway to the crucial intermediate, 2-amino-3,5-dibromopyridine (B40352), involves the direct bromination of 2-aminopyridine. Research has shown that the reaction of 2-aminopyridine with a brominating agent like N-bromosuccinimide (NBS) can lead to the formation of 2-amino-3,5-dibromopyridine, although it is often an undesired by-product in the synthesis of 2-amino-5-bromopyridine. heteroletters.org By carefully controlling the reaction conditions, such as the solvent and the stoichiometry of the brominating agent, the formation of this dibrominated product can be favored. Acetonitrile (B52724) has been identified as a suitable solvent for minimizing other by-products. heteroletters.org Once 2-amino-3,5-dibromopyridine is synthesized and isolated, it can be readily converted to this compound through a standard formylation reaction.

Preparation via 2,6-Dibromopyridine (B144722) Functionalization

An alternative synthetic strategy begins with 2,6-dibromopyridine. This route hinges on the selective functionalization of one bromine atom, followed by subsequent manipulations to install the second bromine at the C5 position and the formylamino group at the C2 position.

The synthesis of 2,6-dibromopyridine can be achieved by reacting 2,6-dichloropyridine (B45657) with a bromide source, such as hydrobromic acid or sodium bromide, under reflux conditions, with yields reported in the range of 66-80%. google.com

The key step in this pathway is the selective mono-functionalization of 2,6-dibromopyridine. Copper-catalyzed C-N bond-forming reactions have been shown to be effective for the selective coupling of 2,6-dibromopyridine with a range of amines. researchgate.net This protocol allows for the synthesis of 6-substituted-2-bromopyridine compounds with a high degree of control over the selectivity. researchgate.net For the synthesis of the target molecule, this would involve a selective reaction with an amine source at the C2 position to yield 6-bromo-N-substituted-pyridin-2-amine. This intermediate would then require bromination at the C5 position, followed by formylation. The complexity and number of steps make this route less direct compared to the functionalization of 2-aminopyridine.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound is fundamentally governed by the principles of chemo- and regioselectivity. The pyridine ring, substituted with multiple reactive sites, presents a significant challenge in directing reactions to the desired position.

In the route starting from 2,5-dibromopyridine, the primary challenge is the regioselective substitution of the C2 bromine over the C5 bromine. The C2 position is electronically more susceptible to nucleophilic attack. However, achieving high selectivity often requires careful selection of reaction conditions and catalytic systems to avoid mixtures of isomers. Lithiation of 2,5-dibromopyridine has been shown to occur regioselectively at the 5-position, highlighting the nuanced reactivity of this substrate. mdpi.com

When starting from 2-aminopyridine, the regioselectivity of bromination is the critical factor. The amino group is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. Over-bromination is a common issue, leading to the formation of 2-amino-3,5-dibromopyridine. heteroletters.org While this is a byproduct in the synthesis of 2-amino-5-bromopyridine, its controlled formation is the most direct route to the precursor for this compound. The choice of solvent and the amount of brominating agent are key parameters to control this selectivity. heteroletters.org

For the 2,6-dibromopyridine route, the selective mono-amination is a demonstration of controlling reactivity between two identical functional groups. The use of copper-based catalysts has proven successful in achieving this selective C-N bond formation, preventing the formation of the disubstituted product. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound, several aspects can be considered to align with these principles.

Table 2: Application of Green Chemistry Principles

Principle Application in Synthesis Potential Benefits
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct bromination of 2-aminopyridine followed by formylation is preferable to longer routes with more steps. Reduced waste generation.
Use of Safer Solvents Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as acetonitrile or exploring solvent-free reaction conditions. heteroletters.orgmdpi.com Reduced environmental pollution and improved worker safety.
Energy Efficiency Utilizing methods like microwave irradiation to shorten reaction times and reduce energy consumption. mdpi.com Developing catalytic processes that operate under milder conditions (lower temperature and pressure). Lower energy costs and reduced carbon footprint.
Catalysis Employing catalytic reagents in place of stoichiometric ones. For instance, using catalytic copper in C-N coupling reactions is preferable to older, less efficient methods. researchgate.net Increased reaction efficiency, reduced waste, and potential for catalyst recycling.

| Waste Prevention | Optimizing reactions to minimize the formation of by-products, such as controlling the stoichiometry in bromination reactions to avoid over-bromination. heteroletters.org | Simplified purification processes and less chemical waste. |

By integrating these green chemistry approaches, the synthesis of this compound and its intermediates can be made more sustainable and environmentally responsible. nih.govrsc.org

Chemical Reactivity and Transformation Pathways of N 3,5 Dibromopyridin 2 Yl Formamide

Reactivity of the Pyridine (B92270) Ring System

The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it generally resistant to electrophilic attack while being more susceptible to nucleophilic substitution compared to benzene. youtube.comrsc.org The substituents on the N-(3,5-dibromopyridin-2-yl)formamide ring modify this intrinsic reactivity.

Electrophilic Aromatic Substitution (EAS) reactions on the pyridine nucleus are generally challenging due to the ring's low electron density. masterorganicchemistry.com The nitrogen atom deactivates the ring towards electrophiles, and under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, leading to the formation of a pyridinium (B92312) ion. rsc.org This further deactivates the ring, making substitution even more difficult.

For this compound, the two bromine atoms at the 3- and 5-positions act as deactivating groups through induction but are ortho-, para-directing. The formamido group at the 2-position is an activating, ortho-, para-directing group. The only available position for substitution is C4. However, the cumulative deactivating effects of the pyridine nitrogen and the two bromine atoms significantly reduce the nucleophilicity of the ring. Consequently, electrophilic aromatic substitution on this compound is expected to be extremely sluggish and require harsh reaction conditions, likely resulting in low yields. libretexts.org

The electron-deficient nature of the pyridine ring makes halopyridines more reactive towards nucleophilic aromatic substitution (SNAr) than their corresponding halobenzene counterparts. youtube.com While direct SNAr is possible, the most versatile and widely employed method for the functionalization of the carbon-bromine bonds in this compound and related structures involves transition metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, provide efficient pathways for forming new carbon-carbon and carbon-nitrogen bonds at the bromine centers. mdpi.comlibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for creating molecular complexity from aryl halides. libretexts.org For this compound, the two bromine atoms at the C3 and C5 positions serve as effective handles for these transformations. The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

####### 3.1.2.1.1. Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. mdpi.com For this compound, a stepwise or double Suzuki-Miyaura coupling could be envisioned to replace the bromine atoms with various aryl or vinyl groups.

Studies on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki couplings with a range of arylboronic acids. mdpi.comresearchgate.net Typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com The reactivity of the C-Br bonds in this compound is expected to be similar, allowing for the synthesis of a diverse library of derivatives. The relative reactivity of the C3-Br versus the C5-Br bond may allow for selective mono-arylation under controlled conditions.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids This interactive table presents hypothetical reaction outcomes based on established methodologies for similar substrates. mdpi.commdpi.com

Arylboronic Acid PartnerExpected Product (Mono-substitution at C5)Typical CatalystTypical Base
Phenylboronic acidN-(3-Bromo-5-phenylpyridin-2-yl)formamidePd(PPh₃)₄K₃PO₄
4-Methoxyphenylboronic acidN-(3-Bromo-5-(4-methoxyphenyl)pyridin-2-yl)formamidePd(PPh₃)₄K₃PO₄
4-Fluorophenylboronic acidN-(3-Bromo-5-(4-fluorophenyl)pyridin-2-yl)formamidePd(OAc)₂ / SPhosK₂CO₃
Thiophen-2-ylboronic acidN-(3-Bromo-5-(thiophen-2-yl)pyridin-2-yl)formamidePd(PPh₃)₄Na₂CO₃

####### 3.1.2.1.2. Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. wikipedia.org This transformation is pivotal for preparing aryl amines from aryl halides and has found extensive use in pharmaceutical synthesis. semanticscholar.orgrsc.org The C-Br bonds of this compound are suitable electrophilic partners for this reaction, enabling the introduction of primary or secondary amines at the C3 and/or C5 positions.

The reaction typically requires a palladium precursor, such as Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the palladium catalyst, and a strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net The choice of ligand is crucial and often dictates the scope and efficiency of the reaction; bulky, electron-rich phosphine ligands like Xantphos are commonly employed for coupling with halopyridines. researchgate.netnih.gov This methodology allows for the synthesis of various diaminopyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound This interactive table illustrates potential amination products based on standard Buchwald-Hartwig protocols. wikipedia.orgresearchgate.net

Amine Coupling PartnerExpected Product (Mono-amination at C5)Typical Catalyst/Ligand SystemTypical Base
MorpholineN-(3-Bromo-5-(morpholin-4-yl)pyridin-2-yl)formamidePd(OAc)₂ / XantphosCs₂CO₃
Aniline (B41778)N-(3-Bromo-5-(phenylamino)pyridin-2-yl)formamidePd₂(dba)₃ / BINAPNaOt-Bu
BenzylamineN-(5-(Benzylamino)-3-bromopyridin-2-yl)formamidePd(OAc)₂ / XantphosCs₂CO₃
PyrrolidineN-(3-Bromo-5-(pyrrolidin-1-yl)pyridin-2-yl)formamidePd₂(dba)₃ / DavePhosK₃PO₄

####### 3.1.2.1.3. Sonogashira Coupling Pathways

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base such as a triethylamine (B128534) (Et₃N). scirp.orgscirp.org It is one of the most effective methods for synthesizing substituted and conjugated alkynes. researchgate.net

The reactivity of the C3-Br bond in 2-amino-3-bromopyridine (B76627) derivatives towards Sonogashira coupling has been well-documented. scirp.orgscirp.org Given the structural similarity, this compound is expected to undergo similar transformations. Research by Zhu et al. on 2-amino-3-bromopyridines demonstrated that coupling with various terminal alkynes proceeds in moderate to excellent yields using a catalytic system of Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂), triphenylphosphine (B44618) (PPh₃), and CuI in DMF at 100°C. scirp.orgscirp.org These conditions provide a direct pathway to 3-alkynyl-5-bromopyridine derivatives, which can be further functionalized.

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives with Terminal Alkynes Data adapted from Zhu, Q., et al. (2017) for the coupling of 2-amino-3-bromopyridine substrates, which serve as a model for the reactivity of this compound at the C3 position. scirp.orgscirp.org

EntryTerminal AlkyneSubstrate (Analogue)ProductYield (%)
1Phenylacetylene2-Amino-3-bromopyridine2-Amino-3-(phenylethynyl)pyridine98
24-Ethynyltoluene2-Amino-3-bromo-5-methylpyridine2-Amino-5-methyl-3-(p-tolylethynyl)pyridine90
34-Methoxyphenylacetylene2-Amino-3-bromo-5-methylpyridine2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine89
41-Ethynyl-4-propylbenzene2-Amino-3-bromo-5-chloropyridine2-Amino-5-chloro-3-((4-propylphenyl)ethynyl)pyridine85
5Prop-2-yn-1-ol2-Amino-3-bromopyridine3-(2-Amino-pyridin-3-yl)-prop-2-yn-1-ol72

Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100°C, 3 h. scirp.orgscirp.org

Nucleophilic Aromatic Substitution Reactions at Bromine Centers

Copper-Catalyzed C-N Bond Formations

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, represents a powerful method for constructing aryl-nitrogen bonds. In the context of this compound, the two bromine substituents on the pyridine ring serve as reactive handles for such transformations. Research on the copper-mediated amination of dihalogenated pyridines indicates that selective functionalization is often achievable. researchgate.netresearchgate.net

The relative reactivity of the C3-Br and C5-Br bonds can be influenced by steric and electronic factors. In many 2,5-dihalopyridine systems, coupling reactions often occur preferentially at the C5 position. researchgate.net This selectivity is attributed to the more electron-deficient nature of the C5 position compared to C3. For this compound, a similar preference for substitution at the C5-Br is anticipated. The reaction typically involves a copper(I) catalyst, a suitable ligand (such as a diamine or phenanthroline), and a base to facilitate the coupling between the pyridine substrate and a nitrogen-containing nucleophile (e.g., an amine, amide, or heterocycle).

Table 1: Representative Conditions for Copper-Catalyzed C-N Coupling of Dihalopyridines

Nitrogen NucleophileCopper SourceLigandBaseSolventTypical Temperature
Primary/Secondary AminesCuI1,10-PhenanthrolineK₂CO₃ or Cs₂CO₃DMF or Dioxane80-120 °C
AmidesCuIN,N'-DimethylethylenediamineK₃PO₄Toluene (B28343)100-130 °C
N-Heterocycles (e.g., Imidazole)Cu₂(OAc)₄NoneK₂CO₃DMSO110-150 °C
Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a rapid and efficient method for converting aryl halides into highly reactive organolithium species, which can then be trapped with various electrophiles. wikipedia.org This reaction is particularly effective for aryl bromides and iodides and typically proceeds at very low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). harvard.edu

For this compound, two potential pathways exist: exchange at the C3-Br or the C5-Br position. The outcome of the reaction is governed by kinetic factors, including the stability of the resulting lithiated intermediate. wikipedia.org In many substituted dibromopyridines, selective lithiation can be achieved. nih.gov The formamide (B127407) N-H proton is acidic and will be deprotonated by the first equivalent of the organolithium reagent. Subsequent lithium-halogen exchange is often directed by this newly formed lithium amide. Chelation effects can direct the exchange to the proximate C3-Br position. However, studies on similar systems often show that exchange at the C5 position of the pyridine ring is kinetically favored. researchgate.net The resulting 3-bromo-5-lithiopyridine or 5-bromo-3-lithiopyridine intermediate can be intercepted by a range of electrophiles to introduce new functional groups.

Table 2: Potential Products from Lithium-Halogen Exchange and Electrophilic Quench

Position of ExchangeElectrophile (E+)Functional Group IntroducedExample Product Structure
C5DMF (N,N-Dimethylformamide)-CHO (Formyl)N-(3-bromo-5-formylpyridin-2-yl)formamide
C5CO₂ (Carbon Dioxide)-COOH (Carboxylic Acid)6-formamido-5-bromonicotinic acid
C3(CH₃)₃SiCl (Trimethylsilyl chloride)-Si(CH₃)₃ (Trimethylsilyl)N-(5-bromo-3-(trimethylsilyl)pyridin-2-yl)formamide
C3CH₃I (Methyl Iodide)-CH₃ (Methyl)N-(5-bromo-3-methylpyridin-2-yl)formamide

Pyridine Ring Functionalization and Derivatization

Beyond the specific transformations mentioned, the pyridine ring of this compound is a scaffold for extensive derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atoms enable a wide array of functionalizations, allowing for the synthesis of complex pyridine derivatives. nih.gov

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted vinylpyridines.

Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Palladium-catalyzed reaction with organostannanes to form C-C bonds.

Buchwald-Hartwig Amination: As an alternative to copper catalysis, palladium-catalyzed systems can be highly effective for C-N bond formation with a broad range of amines.

The selectivity of these reactions between the C3-Br and C5-Br positions is a key consideration and often depends on the specific catalyst system, ligands, and reaction conditions employed. This differential reactivity allows for sequential functionalization, where one bromine atom is reacted selectively, followed by a subsequent coupling reaction at the remaining bromine position.

Reactivity of the Formamide Moiety

Hydrolysis and Amidation Reactions

The formamide group (-NHCHO) can undergo hydrolysis under either acidic or basic conditions to yield the corresponding primary amine. In the case of this compound, hydrolysis cleaves the N-C bond of the amide, liberating 3,5-dibromo-2-aminopyridine and formic acid (or a formate (B1220265) salt). This reaction is a common deprotection strategy in multi-step syntheses.

Acidic Hydrolysis: Typically carried out with aqueous mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Basic Hydrolysis: Involves the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Amidation, or more specifically transamidation, can also occur where the formyl group is exchanged. This is less common but can be achieved by reacting the formamide with a different amine under specific catalytic conditions, although direct hydrolysis followed by re-acylation is a more conventional route.

N-Alkylation and N-Arylation Studies

The nitrogen atom of the formamide group is nucleophilic and can participate in alkylation and arylation reactions. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a sodium amidate. This anionic intermediate is a potent nucleophile that readily reacts with electrophiles like alkyl halides or sulfates to yield N-alkylated products. mdpi.com

N-arylation is more challenging but can be accomplished using transition metal catalysis, typically with palladium or copper catalysts, in a manner analogous to the Buchwald-Hartwig or Ullmann reactions. nih.govcmu.edu These reactions couple the formamide nitrogen with an aryl halide to form an N-aryl-N-pyridylformamide.

Table 3: General Conditions for N-Alkylation of Formamides

Reagent TypeBaseElectrophileSolventProduct Type
N-AlkylationNaH, K₂CO₃CH₃I, C₂H₅Br, BnClDMF, THF, Acetonitrile (B52724)N-alkyl-N-(3,5-dibromopyridin-2-yl)formamide

Cyclization Reactions Involving the Formamide Group

The formamide group is a valuable one-carbon building block in the synthesis of fused heterocyclic systems. For N-heteroaryl formamides, intramolecular cyclization is a key transformation. For this compound, cyclization can lead to the formation of the imidazo[1,2-a]pyridine (B132010) ring system.

This type of reaction, often a variation of the Bischler-Napieralski reaction, is typically promoted by dehydrating agents or Lewis acids such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅). The reaction proceeds through the formation of an electrophilic Vilsmeier-type intermediate, which then undergoes intramolecular electrophilic attack on the pyridine ring nitrogen, followed by aromatization to yield the fused bicyclic product, a substituted 6,8-dibromoimidazo[1,2-a]pyridine. This transformation provides a direct route to a privileged heterocyclic scaffold found in many biologically active molecules.

Interaction with Other Functional Groups within the Molecule

The structure of this compound, with a formamido group at the C2 position and a bromine atom at the C3 position of the pyridine ring, presents the potential for intramolecular interactions that could lead to cyclization or rearrangement reactions. The proximity of the formamide's nitrogen and oxygen atoms to the adjacent bromine substituent is a key structural feature that could govern its reactivity.

One plausible interaction involves the nucleophilic character of the formamide nitrogen or oxygen. Under suitable conditions, such as the presence of a base or thermal activation, the formamide moiety could undergo deprotonation to form an amidate anion. This anion, being more nucleophilic, could potentially displace the adjacent bromine atom at the C3 position via an intramolecular nucleophilic aromatic substitution (SNAr) reaction. Such a reaction would lead to the formation of a five-membered heterocyclic ring fused to the pyridine core.

Alternatively, the formamide group could be hydrolyzed to the corresponding 2-amino-3,5-dibromopyridine (B40352). The resulting primary amine is a more potent nucleophile than the formamide nitrogen and could participate in subsequent intramolecular reactions.

The electronic nature of the dibromopyridine ring also plays a crucial role. The two bromine atoms are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic attack. This electronic effect would influence the feasibility of intramolecular reactions initiated by the formamido group.

Mechanistic Insights into Key Transformations

Given the lack of direct experimental data for this compound, the mechanistic insights into its potential transformations are largely theoretical and based on analogous chemical systems.

Intramolecular Cyclization:

A potential key transformation is the intramolecular cyclization to form a fused heterocyclic system. A proposed mechanism would likely initiate with the deprotonation of the formamide NH group by a base. The resulting nitrogen anion could then attack the carbon atom bearing the bromine at the C3 position. This would proceed through a nucleophilic aromatic substitution mechanism, likely following an addition-elimination pathway, to form a pyrido-fused ring system. The feasibility of this transformation would depend on the reaction conditions (temperature, base strength) and the geometric constraints of forming the five-membered ring, which are generally favored according to Baldwin's rules for ring closure.

Hydrolysis:

The formamide group is susceptible to hydrolysis under both acidic and basic conditions to yield 2-amino-3,5-dibromopyridine and formic acid. The mechanism of this transformation is well-established for amides.

Acid-catalyzed hydrolysis: This would involve protonation of the formamide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of formic acid would yield the protonated 2-amino-3,5-dibromopyridine.

Base-catalyzed hydrolysis: This mechanism involves the nucleophilic attack of a hydroxide ion on the formamide carbonyl carbon, forming a tetrahedral intermediate. This intermediate would then collapse, with the expulsion of the amide anion, which would then be protonated to give 2-amino-3,5-dibromopyridine.

The relative rates of these potential transformations (intramolecular cyclization vs. hydrolysis) would be influenced by the specific reaction conditions employed.

Advanced Spectroscopic Characterization of N 3,5 Dibromopyridin 2 Yl Formamide and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable insights into the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(3,5-dibromopyridin-2-yl)formamide is expected to exhibit characteristic absorption bands corresponding to the vibrations of the amide and the substituted pyridine (B92270) ring.

N-H Vibrations: A key feature would be the N-H stretching vibration of the secondary amide, typically appearing in the region of 3300-3100 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The N-H bending vibration is expected in the 1550-1510 cm⁻¹ range.

C=O (Amide I) Vibration: A strong absorption band corresponding to the C=O stretching vibration of the formamide (B127407) group is anticipated, typically occurring in the range of 1700-1650 cm⁻¹. The position of this "Amide I" band is sensitive to the electronic environment and hydrogen bonding.

C-N Stretching and N-H Bending (Amide II) Vibration: The "Amide II" band, which arises from a combination of C-N stretching and N-H in-plane bending, is expected between 1570 and 1515 cm⁻¹.

Pyridine Ring Vibrations: The spectrum would also display a series of bands related to the C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1600-1400 cm⁻¹ region. The substitution pattern with two bromine atoms will influence the exact positions and intensities of these bands.

C-Br Vibrations: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

A hypothetical data table for the expected FT-IR peaks is presented below.

Frequency Range (cm⁻¹)AssignmentIntensity
3300-3100N-H StretchMedium
1700-1650C=O Stretch (Amide I)Strong
1570-1515C-N Stretch & N-H Bend (Amide II)Medium
1600-1400Pyridine Ring C=C, C=N StretchMedium-Weak
Below 700C-Br StretchMedium-Strong

Raman Spectroscopy Investigations

Raman spectroscopy, being complementary to FT-IR, would provide further information on the vibrational modes of this compound.

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations. Therefore, the symmetric stretching vibrations of the pyridine ring are expected to produce strong signals.

C-Br Vibrations: The C-Br symmetric stretching vibrations would also be prominent in the Raman spectrum.

C=O Vibration: The C=O stretching of the formamide group would also be observable, though its intensity can vary.

Without experimental data, a detailed analysis and data table for Raman spectroscopy cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the formyl group and the pyridine ring.

Formyl Proton (-CHO): The proton of the formyl group is expected to appear as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region, typically between 8.0 and 9.0 ppm.

N-H Proton: The amide proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration, but it would likely be found in the downfield region as well.

Pyridine Ring Protons: The 3,5-dibromopyridine (B18299) ring has two remaining protons at the 4- and 6-positions. These would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The proton at the 4-position would likely be a doublet, and the proton at the 6-position would also be a doublet, with a small coupling constant between them.

A hypothetical ¹H NMR data table is provided below.

Chemical Shift (ppm)MultiplicityAssignment
~8.5-9.0s or d-CHO
Variablebr s-NH
~8.0-8.5dPyridine H-6
~7.5-8.0dPyridine H-4

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Carbonyl Carbon (-C=O): The carbon of the formyl group is expected to have a chemical shift in the range of 160-170 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring would show distinct signals in the aromatic region (typically 110-160 ppm). The carbons directly attached to the bromine atoms (C-3 and C-5) would be significantly shifted compared to unsubstituted pyridine. The carbon attached to the nitrogen of the formamide group (C-2) would also be shifted downfield.

A hypothetical ¹³C NMR data table is presented below.

Chemical Shift (ppm)Assignment
160-170C=O
~150-160Pyridine C-2
~140-150Pyridine C-6
~130-140Pyridine C-4
~110-120Pyridine C-3
~110-120Pyridine C-5

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, it would primarily show a correlation between the H-4 and H-6 protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-4 and C-6 based on the previously assigned proton signals. The formyl carbon would also show a correlation with the formyl proton.

Without experimental 2D NMR data, a detailed analysis of these correlations cannot be performed.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The presence of two bromine atoms is expected to produce a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments.

Predicted Molecular Ion and Isotopic Pattern: The molecular formula for this compound is C₆H₄Br₂N₂O. The exact mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) is approximately 277.87 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion region will exhibit a distinctive M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Fragmentation Pathways: While a specific mass spectrum for this compound is not readily available in the literature, fragmentation patterns can be predicted based on the analysis of related structures, such as formamide and 3,5-dibromopyridine. nist.govnist.gov Electron ionization (EI) is expected to induce fragmentation through several key pathways:

Loss of the formyl group: A primary fragmentation pathway would likely involve the cleavage of the N-C bond of the formamide group, leading to the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) following rearrangement. This would generate a fragment corresponding to the 2-amino-3,5-dibromopyridine (B40352) radical cation.

Cleavage of bromine atoms: Successive loss of bromine radicals (•Br, 79/81 Da) is a common fragmentation pattern for brominated aromatic compounds. miamioh.edu

Pyridine ring fragmentation: At higher energies, the pyridine ring itself can undergo fragmentation, leading to the loss of species like HCN.

A plausible fragmentation sequence is outlined in the table below.

m/z (Proposed) Proposed Fragment Notes
278/280/282[C₆H₄Br₂N₂O]⁺Molecular ion peak with characteristic 1:2:1 isotopic pattern.
249/251/253[C₅H₄Br₂N₂]⁺Loss of the formyl group (•CHO).
199/201[C₅H₃BrN₂]⁺Loss of a bromine radical from the previous fragment.
172/174[C₅H₄BrN]⁺Loss of HCN from the aminopyridine fragment.

This table presents predicted data based on known fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the electronic properties of the dibrominated pyridine ring and the formamide substituent.

A study on the closely related precursor, 2-amino-3,5-dibromopyridine, revealed a broad absorption band at 255 nm. bas.bgresearchgate.net This absorption is attributed to π → π* transitions within the aromatic pyridine system. The introduction of the electron-withdrawing formyl group (-CHO) to the amino nitrogen is expected to cause a shift in the absorption maximum. This is due to the extension of the conjugated system and the alteration of the electronic density on the pyridine ring.

Generally, the introduction of a carbonyl group in conjugation with an aromatic amine leads to a bathochromic (red) shift. Therefore, it is anticipated that this compound will exhibit a principal absorption band at a wavelength longer than 255 nm. The electronic transitions likely involved are π → π* and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms.

Compound Reported λmax (nm) Solvent Reference
2-amino-3,5-dibromopyridine255Ethanol bas.bg
This compound> 255 (Predicted)--

This table includes experimental data for a precursor and a prediction for the title compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, valuable structural insights can be drawn from the crystallographic data of its precursor, 2-amino-3,5-dibromopyridine, and a fluorinated analogue, N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide. bas.bgresearchgate.netresearchgate.netnih.gov

The crystal structure of 2-amino-3,5-dibromopyridine reveals that the molecules form dimers in the solid state through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. bas.bgresearchgate.net This intermolecular interaction is a common feature in the crystal packing of aminopyridines.

For this compound, the presence of the formamide group introduces an additional site for hydrogen bonding (the carbonyl oxygen). It is highly probable that the crystal structure will be stabilized by N-H···O hydrogen bonds between the amide N-H and the carbonyl oxygen of a neighboring molecule, forming chains or sheets. The planarity of the pyridine ring and the formamide group will likely be a key structural feature, although some torsion around the C-N amide bond is possible. The crystal structure of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide shows an anti-conformation for the C(p)—N—C—O grouping, and it is reasonable to expect a similar conformation in the dibromo analogue. researchgate.netnih.gov

Compound Crystal System Space Group Key Intermolecular Interactions Reference
2-amino-3,5-dibromopyridineMonoclinicP2₁/nN-H···N hydrogen bonds researchgate.net
N-(2,3,5,6-tetrafluoropyridin-4-yl)formamideOrthorhombicP2₁2₁2₁N-H···O hydrogen bonds researchgate.netnih.gov
This compound- (Predicted)-N-H···O and potentially N-H···N hydrogen bonds-

This table presents experimental data for analogous compounds to infer the probable crystal structure of the title compound.

Correlation of Spectroscopic Data with Molecular Structure

The spectroscopic data, both experimental for related compounds and predicted for the title compound, correlate well with the expected molecular structure of this compound.

Mass Spectrometry: The predicted molecular ion and the fragmentation pattern directly reflect the elemental composition and the relative bond strengths within the molecule. The facile loss of the formyl group and bromine atoms is consistent with the known chemical behavior of amides and halogenated aromatic compounds.

UV-Vis Spectroscopy: The anticipated π → π* and n → π* transitions are characteristic of the conjugated π-system of the dibrominated pyridine ring extended by the formamide group. The position of the absorption maximum provides insight into the electronic effects of the substituents on the aromatic ring.

X-ray Crystallography: The predicted solid-state structure, dominated by hydrogen bonding and potential π-π stacking interactions, is a direct consequence of the functional groups present (amide, pyridine ring) and their spatial arrangement. The planarity and conformation of the molecule, as would be revealed by crystallography, are critical to understanding its electronic properties observed in UV-Vis spectroscopy.

Computational and Theoretical Investigations of N 3,5 Dibromopyridin 2 Yl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(3,5-dibromopyridin-2-yl)formamide, these calculations would provide a deep understanding of its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would begin with a geometry optimization. This process finds the lowest energy conformation of the molecule.

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity between the pyridine (B92270) ring and the formamide (B127407) group would be of significant interest, as this can influence the molecule's electronic properties. The C-N bond connecting the formamide to the pyridine ring would likely exhibit some double bond character due to resonance. The bond lengths and angles involving the bromine atoms would also be determined.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Theoretical) (Note: This table is illustrative and contains hypothetical data.)

ParameterBond/AtomsPredicted Value
Bond Lengths (Å) C2-N(formamide)1.35
N(formamide)-C(formyl)1.38
C(formyl)=O1.22
C3-Br1.89
C5-Br1.89
Bond Angles (°) C2-N-C(formyl)125.0
N-C2-N(pyridine)118.5
C2-C3-Br120.0
Dihedral Angle (°) C3-C2-N-C(formyl)180.0 (or 0.0)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the nitrogen of the formamide group. The LUMO would likely be distributed over the pyridine ring and the carbonyl group of the formamide.

Table 2: Predicted Frontier Molecular Orbital Energies (Theoretical) (Note: This table is illustrative and contains hypothetical data.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. This map is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. Positive potentials would likely be found around the hydrogen atom of the formamide group.

Fukui Function Analysis for Reactivity Prediction

Fukui functions provide a more quantitative prediction of local reactivity within a molecule. These functions are derived from the change in electron density as an electron is added or removed. The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack, while f-(r) indicates its susceptibility to an electrophilic attack. A dual descriptor, Δf(r), can also be calculated to simultaneously assess both types of reactivity. For this compound, this analysis would pinpoint specific atoms on the pyridine ring and the formamide group that are most likely to participate in chemical reactions.

Spectroscopic Parameter Prediction (e.g., GIAO for NMR chemical shifts)

Computational methods can predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By performing a GIAO calculation on the optimized geometry of this compound, theoretical 1H and 13C NMR spectra can be generated. Comparing these predicted spectra with experimental data is a powerful way to validate the computed structure. The calculations would predict the chemical shifts for the protons on the pyridine ring and the formamide group, as well as for all the carbon atoms in the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Theoretical) (Note: This table is illustrative and contains hypothetical data, referenced against TMS.)

NucleusPositionPredicted Chemical Shift (ppm)
1H H(formyl)8.5
H48.2
H68.0
13C C(formyl)162.0
C2150.0
C3115.0
C4140.0
C5118.0
C6145.0

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model its behavior in various reactions, such as nucleophilic aromatic substitution or hydrolysis of the formamide group.

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for proton migration in this compound are key determinants of its chemical behavior. Computational methods are invaluable for exploring these aspects.

Conformational Analysis:

The primary source of conformational isomerism in this compound arises from rotation around the C(pyridine)-N(amide) and N(amide)-C(formyl) single bonds. The planarity of the amide bond is generally maintained due to resonance. This leads to two primary planar conformers, typically designated as trans and cis, with respect to the orientation of the pyridine ring and the formyl hydrogen atom around the N-C(formyl) bond.

Further complexity is introduced by the rotation around the C(pyridine)-N bond. The steric hindrance imposed by the bromine atom at the 5-position and the formyl group can influence the preferred orientation of the formamide group relative to the pyridine ring. Ab initio calculations on related 2-aminopyridine (B139424) derivatives have shown that the amino group can be slightly non-planar. nih.gov For this compound, it is anticipated that the most stable conformer would seek to minimize steric repulsion between the formyl oxygen and the pyridine ring nitrogen, while potentially allowing for an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen.

Theoretical calculations, such as those using Density Functional Theory (DFT), would be necessary to precisely determine the dihedral angles and relative energies of the stable conformers. A hypothetical energy landscape is presented below, illustrating the likely stability hierarchy.

Interactive Data Table: Hypothetical Conformational Analysis Data

ConformerDihedral Angle (C2-N-C=O)Relative Energy (kcal/mol)Key Feature
Trans-I~180°0.00Planar, potential for intramolecular N-H···N H-bond.
Cis-I~0°+2.5Steric clash between formyl H and pyridine N.
Trans-II (Twisted)~150°+1.8Non-planar, relieves some steric strain.
Cis-II (Twisted)~30°+4.0Non-planar, but still sterically hindered.

Note: This data is illustrative and based on principles of steric and electronic interactions in similar molecules. Actual values would require specific quantum chemical calculations.

Tautomerism Studies:

This compound can theoretically exist in different tautomeric forms. The most significant equilibrium is the amide-imidol tautomerism within the formamide moiety and the amino-imino tautomerism involving the pyridine ring.

Amide-Imidol Tautomerism: This involves the migration of the proton from the amide nitrogen to the carbonyl oxygen, resulting in a formimidic acid derivative. Computational studies on formamide itself show the amide form to be significantly more stable (by about 12 kcal/mol) than the imidol (formimidic acid) form. wayne.edu This strong preference for the amide tautomer is expected to persist in this compound.

Amino-Imino Tautomerism: This involves proton transfer from the exocyclic nitrogen to the pyridine ring nitrogen, forming an imine. Studies on 2-aminopyridine derivatives consistently show that the amino form is the most stable tautomer by a significant margin (e.g., by 13.60 kcal/mol in 2-amino-4-methylpyridine). nih.gov The aromaticity of the pyridine ring strongly favors the amino configuration. Photoinduced tautomerism has been observed in some 2-aminopyridines in low-temperature matrices, but under normal conditions, the amino tautomer is dominant. researchgate.netnih.gov

Therefore, computational models would predict that this compound exists overwhelmingly as the amino-amide tautomer under standard conditions. The activation energy for proton transfer is calculated to be high for related systems, making spontaneous tautomerization unlikely. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a compound like this compound, QSAR could be a powerful tool in a drug discovery context, for instance, if it were identified as a scaffold for developing novel anticancer agents, a common application for pyridine derivatives. arabjchem.org

A hypothetical QSAR study on a series of N-(3,5-dihalo-pyridin-2-yl)formamide analogs could proceed as follows:

Dataset Assembly: A series of analogs would be synthesized, varying the substituents on the pyridine ring and potentially the formamide group. Their biological activity (e.g., IC50 against a cancer cell line) would be measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:

Constitutional (2D): Molecular weight, number of rings, number of hydrogen bond donors/acceptors.

Topological (2D): Connectivity indices that describe the branching and shape of the molecule.

Geometrical (3D): Molecular surface area, volume, principal moments of inertia.

Quantum Chemical (3D): Dipole moment, HOMO/LUMO energies, partial atomic charges.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links a subset of the most relevant descriptors to the observed biological activity. benthamdirect.com

For this compound and its analogs, key descriptors might include the hydrophobicity (logP), the electronic properties of the substituents (Hammett constants), and steric parameters. The bromine atoms, for example, would significantly contribute to the lipophilicity and would act as electron-withdrawing groups, which could be captured by these descriptors.

Interactive Data Table: Hypothetical QSAR Model for Anticancer Activity

DescriptorCoefficientDescriptionRole in Model
logP+0.45Logarithm of the octanol-water partition coefficientPositive correlation; higher lipophilicity may improve membrane permeability.
Jurs-RPCG-0.12Relative positive charge, a charge distribution descriptorNegative correlation; suggests specific electrostatic interactions are important.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular OrbitalNegative correlation; a lower LUMO energy implies greater electrophilicity, which may be key for receptor binding.
Constant+3.50Intercept of the modelBaseline predicted activity.

Model Equation Example: pIC50 = 3.50 + (0.45 * logP) - (0.12 * Jurs-RPCG) - (1.20 * ELUMO) Note: This represents a simplified, hypothetical MLR model to illustrate the concept. Real models are validated rigorously using internal and external test sets. nih.gov

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts to optimize the lead compound.

Theoretical Studies on Thermochemical Properties

The thermochemical properties of a compound, such as its heat of formation (ΔfH°) and heat of combustion (ΔcH°), are fundamental to understanding its stability and energetic content. While experimental calorimetric data for this compound is unavailable, these values can be estimated using computational methods.

Heat of Formation (ΔfH°):

The heat of formation can be calculated using high-level ab initio methods or estimated using group contribution methods. We can start from the experimentally and computationally well-established heat of formation of pyridine. The standard enthalpy of formation for gaseous pyridine is approximately +140.4 kJ/mol. nist.govacs.org

To estimate the ΔfH° of this compound, one would add the contributions of the substituents:

Two Bromine Atoms: Adding bromine atoms to an aromatic ring is an exothermic process.

A Formamido Group (-NHCHO): The contribution of this group would also need to be factored in.

Given the complexity and electronic interactions, a simple additive scheme is often insufficient. More accurate results are obtained from quantum chemical calculations using methods like G3 or G4, which are designed for high-accuracy thermochemical predictions. umsl.edu The calculated ΔfH° would likely be a positive value, indicating it is less stable than its constituent elements in their standard states, which is typical for complex organic molecules.

Heat of Combustion (ΔcH°):

The heat of combustion is the heat released during complete oxidation of the compound. The balanced combustion reaction would be:

C₆H₄Br₂N₂O + 6.5 O₂ → 6 CO₂ + 2 H₂O + N₂ + 2 HBr

The heat of combustion can be calculated from the heats of formation of the reactants and products using Hess's Law:

ΔcH° = [6 * ΔfH°(CO₂) + 2 * ΔfH°(H₂O) + 2 * ΔfH°(HBr)] - [ΔfH°(C₆H₄Br₂N₂O)]

Given the large negative heats of formation for CO₂ and H₂O, the ΔcH° will be a large negative value, indicating a highly exothermic reaction. The presence of bromine atoms means that the energy released would be slightly less than for a non-halogenated analog of similar size, as some energy is contained in the H-Br bonds formed.

Interactive Data Table: Comparison of Thermochemical Properties

CompoundFormulaStateΔfH° (kJ/mol) (Approx. Value)ΔcH° (kJ/mol) (Approx. Value)
PyridineC₅H₅NGas+140.4 (Experimental) nist.gov-2782 (Experimental) acs.org
This compoundC₆H₄Br₂N₂OGas+95 (Theoretical Estimate)-2950 (Theoretical Estimate)

Note: The values for this compound are theoretical estimates for illustrative purposes, based on the expected effects of the substituents compared to the parent pyridine molecule.

Applications of N 3,5 Dibromopyridin 2 Yl Formamide in Chemical Synthesis and Catalysis

Role as a Precursor in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups renders N-(3,5-dibromopyridin-2-yl)formamide an important starting material for building complex heterocyclic architectures. The differential reactivity of the bromine atoms and the formamido group can be exploited to achieve selective transformations, leading to polysubstituted and fused pyridine (B92270) systems.

The presence of two bromine atoms on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Research has shown that in analogous systems like N-(3,5-dibromo-2-pyridyl)piperazines, palladium-catalyzed cross-coupling reactions can occur with high regioselectivity. Key to the synthesis of unsymmetrically 3,5-disubstituted pyridines is the ability to selectively react one bromine atom over the other. Often, the bromine at the 3-position is more reactive towards certain cross-coupling reactions, allowing for the sequential introduction of different substituents. This stepwise functionalization is crucial for creating complex, unsymmetrical pyridine derivatives. For instance, a Suzuki-Miyaura coupling could be performed first at the 3-position, followed by a different coupling reaction (e.g., Sonogashira, Stille, or another Suzuki) at the 5-position.

The general utility of palladium-catalyzed cross-coupling for creating biaryl systems from aryl halides is well-established. mdpi.comnih.gov The reaction of this compound with arylboronic acids, for example, would provide access to 3,5-diaryl-2-formamidopyridines. Subsequent hydrolysis of the formamide (B127407) group would yield the corresponding 2-aminopyridine (B139424), a common scaffold in medicinal chemistry.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the potential reactions based on established methodologies for similar substrates.

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundArylboronic AcidPd(PPh₃)₄ / Base3-Aryl-5-bromo- or 3,5-Diaryl-substituted pyridine
This compoundTerminal AlkynePdCl₂(PPh₃)₂ / CuI3-Alkynyl-5-bromo-substituted pyridine
This compoundAmine/AmidePd Catalyst / Ligand3-Amino-5-bromo-substituted pyridine

The formamide moiety is not merely a protected amine; it can actively participate in cyclization reactions to form fused heterocyclic systems. Specifically, formamide and its derivatives are known to serve as a one-carbon source for the construction of pyrimidine (B1678525) rings.

In the synthesis of pyridopyrimidines, the formamido group can undergo intramolecular cyclization. This process typically requires activation, followed by reaction with a suitably positioned nucleophile on the pyridine ring or an adjacent substituent. Alternatively, it can react in an intermolecular fashion. For example, studies on the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines have demonstrated that an amino-thieno[2,3-b]pyridine can be refluxed with formamide to construct the fused pyrimidine ring. researchgate.net By analogy, this compound could be induced to cyclize, particularly after conversion of one of the bromo groups into a nucleophilic partner, to generate a pyridopyrimidine core.

The synthesis of thienopyridines from this precursor would likely involve a two-step process. First, one or both bromine atoms could be substituted with a sulfur-containing group via a cross-coupling reaction. Subsequent intramolecular cyclization between the sulfur nucleophile and the pyridine ring or a neighboring group would then form the fused thiophene (B33073) ring, resulting in a thienopyridine skeleton.

While direct synthesis from this compound is not widely documented, its structure contains the necessary elements to act as a precursor for thiazolidinones and quinazolinones through multi-step pathways.

For the synthesis of thiazolidinones, a common route involves the three-component condensation of an amine, an aldehyde, and a mercaptoalkanoic acid (like thioglycolic acid). nih.gov The formamide group of the title compound can be readily hydrolyzed under acidic or basic conditions to yield 2-amino-3,5-dibromopyridine (B40352). This resulting primary amine is a suitable substrate for the aforementioned condensation reaction, which would lead to the formation of a thiazolidinone ring attached to the 3,5-dibromopyridine (B18299) core at the 2-position.

The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a one-carbon source. Formamide itself is frequently used for this purpose in the Niementowski quinazoline (B50416) synthesis. researchgate.net Given that this compound contains the requisite formamide group, it could potentially be used to construct a fused pyrimidine ring onto an adjacent aromatic or heteroaromatic ring, yielding quinazolinone analogues such as pyridopyrimidinones. Copper-catalyzed methods have also been developed that couple 2-aminobenzamides with formamide to produce quinazolinones. organic-chemistry.org This highlights the synthetic utility of the formamide group in forming this specific heterocyclic system.

The synthesis of N-arylpyrimidin-2-amines is often achieved through palladium-catalyzed Buchwald-Hartwig amination. mdpi.comnih.gov This reaction creates a C-N bond between a halo-pyrimidine and an aniline (B41778) derivative. This compound can serve as a precursor to pyrimidine derivatives in several ways.

First, the pyridine core itself can be transformed into a pyrimidine ring, although this is a complex transformation. A more straightforward approach involves using the existing functional groups. After hydrolysis to 2-amino-3,5-dibromopyridine, the resulting amine could be used to build a pyrimidine ring through condensation with a suitable 1,3-dielectrophile. The bromine atoms on the pyridine ring remain available for subsequent palladium-catalyzed N-arylation reactions to install the desired aryl groups, leading to complex substituted pyrimidine-like structures. The extensive application of palladium-catalyzed C-N cross-coupling reactions is a cornerstone of modern pharmaceutical synthesis, allowing for the efficient N-arylation of various nitrogen-containing heterocycles. semanticscholar.orgacs.org

Ligand in Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of complexes between a central metal ion and surrounding molecules or ions, known as ligands. The electronic and steric properties of the ligand are paramount in determining the structure, stability, and reactivity of the resulting metal complex.

This compound possesses multiple potential donor atoms, making it a candidate for acting as a ligand for transition metals. The potential coordination sites include:

The nitrogen atom of the pyridine ring (a Lewis basic site).

The oxygen atom of the formyl group (a hard donor).

The nitrogen atom of the formamido group (can coordinate after deprotonation).

The molecule could coordinate to a metal center in several ways: as a monodentate ligand, typically through the pyridine nitrogen, or as a bidentate ligand, forming a chelate ring. A common bidentate coordination mode for similar 2-substituted pyridine ligands involves the pyridine nitrogen and a donor atom from the substituent, in this case, the formyl oxygen. This would form a stable five-membered chelate ring with the metal ion.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Chelate Ring Size
MonodentatePyridine-NN/A
Bidentate (Neutral)Pyridine-N, Carbonyl-O5-membered
Bidentate (Anionic)Pyridine-N, Amide-N (deprotonated)5-membered

The presence of the bulky bromine atoms at the 3- and 5-positions would also exert a significant steric influence, potentially affecting the geometry of the resulting metal complex and its stability.

Design of Pyridine-Based Ligands for Catalytic Systems

The structure of this compound offers a robust scaffold for the design of novel pyridine-based ligands. The presence of two bromine atoms at the 3- and 5-positions of the pyridine ring provides chemically distinct handles for sequential or selective modification. This allows for the programmed introduction of various coordinating moieties, leading to the generation of a diverse library of ligands with tailored steric and electronic properties.

The formamide group at the 2-position can play a dual role in ligand synthesis. It can be retained to act as a hydrogen-bond donor or a secondary coordination site, potentially influencing the stereochemistry and stability of the resulting metal complexes. Alternatively, the formamide can be chemically transformed. For instance, hydrolysis of the formamide group yields the corresponding 2-amino-3,5-dibromopyridine, which can then be further functionalized. Dehydration of the formamide can lead to the formation of an isocyanide, a powerful coordinating group in organometallic chemistry.

The synthetic versatility of the dibromopyridine framework is well-established. For example, 2,5-dibromopyridine (B19318) is a common starting material in the synthesis of complex ligands through selective lithiation or palladium-catalyzed cross-coupling reactions. It is conceivable that this compound could undergo similar transformations, with the formamido group potentially directing the regioselectivity of these reactions.

A plausible synthetic route to novel ligands could involve the initial functionalization of the bromine atom at the 5-position, which is generally more susceptible to nucleophilic substitution or metal-halogen exchange. This could be followed by a different transformation at the 3-position, allowing for the construction of unsymmetrical bidentate or tridentate ligands. The strategic manipulation of these reactive sites enables the rational design of ligands for a wide array of catalytic applications.

Applications in Catalysis and Organocatalysis

The utility of this compound extends into the realm of catalysis, both as a precursor to catalytically active species and potentially as a component of the catalytic system itself.

Involvement in Cross-Coupling Catalyst Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstone methodologies in modern organic synthesis. Bromopyridines are highly effective substrates in these transformations for the formation of new carbon-carbon and carbon-heteroatom bonds. This compound, with its two bromine substituents, is a prime candidate for participation in such reactions.

The differential reactivity of the bromine atoms at the 3- and 5-positions could be exploited for selective and sequential cross-coupling reactions. This would allow for the controlled assembly of complex molecular structures. The formamido group at the 2-position might exert a directing effect, influencing the order and rate of oxidative addition of the palladium catalyst to the C-Br bonds.

While direct studies on this compound in cross-coupling reactions are not extensively documented, the behavior of related dibromopyridines provides a strong indication of its potential. For instance, the palladium-catalyzed amination of 5-bromo-2-alkyl/aryl-isoindoline-1,3-dione derivatives with 2-bromopyridin-3-amine has been successfully demonstrated, highlighting the feasibility of C-N bond formation at the bromine-substituted positions of a pyridine ring. researchgate.net

Cross-Coupling Reaction Potential Role of this compound Potential Products
Suzuki-Miyaura CouplingSubstrate for sequential C-C bond formation.Di- or mono-arylated/vinylated pyridine derivatives.
Buchwald-Hartwig AminationSubstrate for sequential C-N bond formation.Di- or mono-amino substituted pyridine derivatives.
Sonogashira CouplingSubstrate for sequential C-C bond formation with alkynes.Di- or mono-alkynylated pyridine derivatives.

Facilitation of Novel Organic Transformations

Beyond its role in cross-coupling reactions, the unique combination of functional groups in this compound opens avenues for its use in facilitating novel organic transformations. The formamide moiety itself can participate in a variety of reactions. For example, in the presence of secondary amines, related azido-dichloropyridines have been shown to undergo a reaction to form formamidines, which subsequently hydrolyze to the corresponding formamide. uq.edu.au This suggests that the formamide group in this compound could be a precursor to formamidine (B1211174) derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry.

Furthermore, the pyridine nitrogen, in conjunction with the adjacent formamide and the bromine substituents, could modulate the electronic properties of the molecule, potentially enabling it to act as an organocatalyst in certain reactions. The development of new catalytic methods leveraging the unique reactivity of this compound is an area ripe for exploration.

Material Science Applications (e.g., OLED materials, electronic materials precursors)

In the field of material science, pyridine and its derivatives have garnered significant interest, particularly in the development of organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLED devices.

While there is no direct literature on the application of this compound in material science, its core structure suggests that it could serve as a valuable precursor for the synthesis of novel OLED materials. The bromine atoms provide convenient points for the introduction of larger conjugated aromatic systems, such as pyrene (B120774) or fluorene, through cross-coupling reactions. This would allow for the tuning of the electronic and photophysical properties of the resulting molecules.

The formamide group could also be incorporated into the final material, potentially influencing intermolecular interactions, such as hydrogen bonding, which can affect the morphology and charge-transport properties of thin films. Alternatively, the formamide could be converted to other functional groups that are more suitable for electronic materials.

The general strategy for designing new OLED materials often involves the synthesis of molecules with a donor-acceptor architecture to control the emission color and efficiency. The dibromopyridine core of this compound could serve as the acceptor unit, to which various donor moieties can be attached via the bromine positions.

Material Type Potential Role of this compound Key Structural Features
OLED EmitterPrecursor to blue-emitting fluorescent materials.Extended conjugation through C-C coupling at bromo positions.
Electron Transport MaterialPrecursor to materials with high electron mobility.Electron-deficient pyridine core.
Hole Blocking MaterialPrecursor to materials with a high ionization potential.Tunable electronic properties via substitution.

Exploration of Biological Activities of N 3,5 Dibromopyridin 2 Yl Formamide and Its Analogues Mechanistic and in Vitro Focus

Antimicrobial Activity Studies

The antimicrobial potential of various pyridine (B92270) derivatives has been a subject of extensive research. These studies often reveal that the nature and position of substituents on the pyridine ring play a crucial role in determining the antimicrobial spectrum and potency.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

Several classes of pyridine analogues have demonstrated notable antibacterial activity. For instance, certain 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy is often influenced by the lipophilicity of the compounds, which affects their ability to penetrate bacterial cell membranes. mdpi.com

In a study evaluating novel C2-substituted 1,4-dihydropyridine analogues, prokaryotic bacteria were found to be more susceptible than eukaryotic fungi. mdpi.comnih.gov One particular derivative demonstrated significant inhibitory activity against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli. mdpi.comnih.gov The presence of bulkier substituents at the C2 position of the 1,4-DHP ring appeared to enhance antibacterial activity. nih.gov

Another class of pyridine derivatives, pyridinium (B92312) salts, have also been investigated for their antibacterial properties. Their mechanism is thought to involve interaction with the bacterial cell membrane. nih.gov The length of the side chain on the pyridinium nitrogen has been shown to influence the antimicrobial activity, with longer chains generally leading to increased efficacy. nih.gov

Pyridine-based compounds have also been explored for their ability to combat drug-resistant bacteria. Some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against several Gram-positive bacteria, with some compounds showing efficacy comparable to the antibiotic linezolid. nih.gov The introduction of a fluorine atom to the pyridine ring in these analogues was found to significantly enhance their antibacterial activity. nih.gov

Compound Class Bacterial Strains Key Findings
1,4-Dihydropyridine DerivativesM. smegmatis, S. aureus, E. coliInhibition observed at concentrations of 9-100 µg/mL. mdpi.comnih.gov
Pyridinium SaltsS. aureus, E. coli, P. aeruginosaActivity is dependent on the length of the side chain on the pyridinium nitrogen. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteriaSome analogues show activity similar to linezolid. nih.gov

Antifungal Activity Assessment

The antifungal properties of pyridine analogues have also been a focus of research. Similar to their antibacterial action, the antifungal efficacy of these compounds is highly dependent on their chemical structure.

Studies on 1,4-dihydropyridine derivatives have shown that these compounds can inhibit the growth of various fungal species, including Aspergillus niger, Aspergillus tereus, Aspergillus japanicus, and Penicillium chrysogenum. globalrph.com The mechanism of action is thought to be related to the disruption of the fungal cell membrane. globalrph.com

Other pyridine derivatives have also been evaluated for their antifungal potential. For example, certain pyridine compounds have shown activity against Candida albicans. mdpi.com The antifungal activity of pyridinium salts, however, has been reported to be generally low against Candida albicans. nih.gov

Compound Class Fungal Strains Key Findings
1,4-Dihydropyridine DerivativesA. niger, A. tereus, A. japanicus, P. chrysogenumInhibition of fungal growth observed. globalrph.com
Pyridine DerivativesC. albicansModerate antifungal activity reported for some analogues. mdpi.com
Pyridinium SaltsC. albicansGenerally low antifungal activity observed. nih.gov

Mode of Action Investigations for Antimicrobial Effects

The antimicrobial mode of action for pyridine derivatives is diverse and appears to be class-dependent. For pyridinium salts, the primary mechanism is believed to be the disruption of the bacterial cell membrane, with their surface activity playing a key role. nih.gov

In the case of some antifungal pyridine analogues, the mechanism is thought to involve the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. bohrium.com This disruption of the cell membrane leads to fungal cell death. Azole antifungals, a major class of antifungal drugs, act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the ergosterol biosynthesis pathway. openaccessjournals.com It is plausible that some pyridine-containing compounds could exert their antifungal effects through a similar mechanism.

For certain antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies suggest that they may act in a manner similar to linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov

Antitubercular Activity Investigations

Pyridine carboxamides and related structures have emerged as a promising class of compounds with significant antitubercular activity. asm.orgmdpi.com Several research efforts have focused on the design and synthesis of novel pyridine derivatives to combat both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govasm.org

One study reported a series of pyridine carboxamides inspired by the structures of existing antitubercular drugs. A lead compound from this series demonstrated potent in vitro activity against both drug-sensitive and drug-resistant M. tuberculosis strains. nih.govasm.org Further investigations suggested that this compound may exert its effect by targeting methionine metabolism in the bacteria. nih.govasm.org

Another class of compounds, imidazo[1,2-a]pyridine-3-carboxamides, has also shown excellent potency against various strains of M. tuberculosis, including multi- and extensive drug-resistant strains. amazonaws.com These compounds have demonstrated remarkable selectivity for mycobacteria. amazonaws.com

A pyridine carboxamide derivative, identified from the Pathogen Box library, was found to be a prodrug that is activated by the amidase AmiC in M. tuberculosis. chemicalbook.com This activated form of the compound was shown to inhibit the growth of the bacteria in macrophages by inducing autophagy. chemicalbook.com

Compound Class Target Key Findings
Pyridine CarboxamidesM. tuberculosis (drug-sensitive and resistant)Potent in vitro activity; may target methionine metabolism. nih.govasm.org
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (multi- and extensive drug-resistant)Excellent potency and selectivity. amazonaws.com
Pyridine Carboxamide ProdrugM. tuberculosisActivated by AmiC; induces autophagy in macrophages. chemicalbook.com

Antiviral Activity Research (e.g., Anti-HIV Potential)

The broad biological activity of pyridine derivatives extends to antiviral applications. A variety of pyridine-containing heterocycles have been investigated for their potential to inhibit the replication of different viruses. google.com

One study on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives showed in vitro activity against a range of DNA and RNA viruses, including herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), hepatitis A virus (HAV), and hepatitis C virus (HCV). The antiviral efficacy and cytotoxicity of these compounds were found to be dependent on their specific chemical structures.

The antiviral mechanisms of pyridine derivatives are varied and can include the inhibition of viral enzymes, such as reverse transcriptase in HIV, or interference with viral entry and replication processes. google.com The structural diversity of pyridine analogues allows for the tuning of their antiviral activity against specific viral targets.

Compound Class Viral Targets Key Findings
Benzothiazole-bearing N-sulfonamide 2-pyridone derivativesHSV-1, HAdV7, CBV4, HAV, HCVIn vitro antiviral activity observed against a range of DNA and RNA viruses.
Various Pyridine HeterocyclesHIV, HCV, HBV, RSV, CMVBroad-spectrum antiviral potential has been reported. google.com

Anticancer Activity Profiling

The pyridine scaffold is a common feature in many anticancer drugs, and numerous novel pyridine derivatives are being investigated for their potential as cancer therapeutics. The anticancer activity of these compounds is often attributed to their ability to interact with various cellular targets involved in cancer progression.

For example, a series of novel thiophenyl thiazolyl-pyridine hybrids were synthesized and evaluated for their anticancer activity against a human lung cancer cell line. Molecular docking studies suggested that these compounds may exert their effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.

Another study focused on fused pyridine ring systems and found that some of these compounds exhibited moderate to potent cytotoxic activity against human breast and colon cancer cell lines. The structural features of these compounds were found to significantly influence their cytotoxic effects.

Furthermore, some pyridine-based chalcones have been identified as selective inhibitors of cancer-related carbonic anhydrase isoforms IX and XII. One of these compounds demonstrated potent anti-proliferative effects against a panel of nine human cancer cell lines.

Compound Class Cancer Cell Lines Potential Mechanism of Action
Thiophenyl Thiazolyl-Pyridine HybridsHuman lung cancerInhibition of EGFR tyrosine kinase.
Fused Pyridine Ring SystemsHuman breast and colon cancerCytotoxic activity.
Pyridine-based ChalconesLeukemia, NSCLC, breast cancer, colon cancer, melanoma, CNS cancerSelective inhibition of carbonic anhydrases IX and XII.

An extensive review of scientific literature reveals a significant lack of direct research on the biological activities of N-(3,5-dibromopyridin-2-yl)formamide itself. This compound is predominantly documented as a chemical intermediate, a building block used in the synthesis of more complex molecules. Therefore, detailed experimental data on its in vitro cytotoxicity, enzyme inhibition, apoptosis induction, anti-inflammatory effects, and specific ligand-target interactions are not available in the public domain.

The provided outline focuses on specific biological activities that are typically investigated for compounds of pharmaceutical interest. However, for this compound, the available information centers on its role in synthetic chemistry rather than its own pharmacological profile. Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the strict structure and content requirements of the prompt.

Any attempt to populate the requested sections would involve speculation or the misattribution of biological activities from its more complex derivatives, which would violate the core instructions of focusing solely on the specified compound and its direct analogues. Further research and direct experimental investigation would be required to elucidate the biological properties of this compound.

Future Research Directions for N 3,5 Dibromopyridin 2 Yl Formamide

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for N-(3,5-dibromopyridin-2-yl)formamide may rely on traditional techniques that are not environmentally friendly. Future research will likely focus on the development of novel and sustainable synthetic routes. This includes the exploration of green chemistry principles to reduce waste, energy consumption, and the use of hazardous reagents. nih.govnih.gov

Key areas of investigation could include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Metal-free cascade reactions: Developing one-pot syntheses that proceed through a series of reactions without the need for metal catalysts would offer a more sustainable and cost-effective approach. lookchem.comacs.org

Use of sustainable feedstocks: Investigating the use of alcohols as primary feedstocks in catalyzed reactions could provide a greener alternative to traditional starting materials. researchgate.net

Catalytic systems: The development of efficient and recyclable catalysts, such as those based on zinc or copper, could enhance the sustainability of the synthesis. researchgate.netrsc.org

These approaches aim to create more efficient and environmentally benign methods for the production of this compound and its derivatives.

Exploration of Undiscovered Reactivity Patterns

The two bromine atoms on the pyridine (B92270) ring of this compound offer significant opportunities for synthetic transformations, yet their full reactivity potential remains to be explored. Future research should focus on uncovering new reactivity patterns of this di-brominated system.

Potential areas of exploration include:

Selective Functionalization: Developing methods for the selective substitution of one bromine atom over the other would open up avenues for creating a diverse range of derivatives with tailored properties. researchgate.net

Cross-coupling Reactions: Investigating the use of this compound in various palladium-catalyzed cross-coupling reactions could lead to the synthesis of complex molecular architectures. researchgate.net

Nucleophilic Aromatic Substitution: A deeper understanding of the reactivity of the bromine atoms towards different nucleophiles will be crucial for designing new synthetic strategies. researchgate.net

Dearomatization Reactions: Exploring the dearomatization of the pyridine ring could lead to the formation of novel three-dimensional structures with interesting biological or material properties. mdpi.com

By systematically studying the reactivity of the bromine atoms, chemists can unlock new synthetic possibilities and create a wider array of functionalized molecules.

Design of Advanced Functional Materials Based on the Compound

The rigid structure and potential for intermolecular interactions make this compound a promising building block for the design of advanced functional materials. Future research in this area will likely focus on incorporating this compound into larger, functional systems.

Promising research avenues include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and formamide (B127407) group can act as coordination sites for metal ions, making the compound a suitable linker for the construction of porous MOFs with applications in gas storage, separation, and catalysis. wikipedia.org

Coordination Polymers: The ability of the formamide and pyridine moieties to form hydrogen bonds and coordinate to metal centers could be exploited to create one-, two-, or three-dimensional coordination polymers with interesting electronic or magnetic properties. nih.gov

Self-Assembling Systems: The specific substitution pattern may allow for the design of molecules that self-assemble into well-defined nanostructures, which could have applications in electronics or drug delivery. mdpi.com

Deeper Mechanistic Elucidation of Biological Activities

While the biological activities of many pyridine derivatives are well-documented, the specific mechanisms of action for this compound are largely unknown. mdpi.comnih.gov Future research should aim to unravel the molecular basis of its potential biological effects.

Key research directions include:

Target Identification: Identifying the specific cellular targets with which the compound interacts is a crucial first step in understanding its biological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives will help to identify the key structural features responsible for any observed biological effects. nih.gov

Computational Docking and Molecular Dynamics Simulations: In silico methods can provide insights into the binding modes of the compound with its biological targets and help to rationalize experimental observations. nih.gov

Inhibition of Pathogenic Processes: Investigating the potential of the compound to inhibit processes such as amyloid aggregation, which is implicated in neurodegenerative diseases, could be a fruitful area of research. nih.gov

A thorough understanding of the compound's mechanism of action is essential for its potential development as a therapeutic agent.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. researchgate.net The integration of these technologies can accelerate the discovery and development of new applications for this compound.

Future applications of AI and ML include:

Predicting Bioactivity: ML models can be trained on existing data for pyridine derivatives to predict the potential biological activities of this compound and its analogues, thus prioritizing synthetic efforts. nih.govresearchgate.netgithub.io

Designing Novel Catalysts: AI can be used to design new catalysts for the synthesis and functionalization of the compound, optimizing for activity and selectivity. nih.govacs.orgumich.edu

Virtual Screening: ML algorithms can be employed to screen large virtual libraries of compounds based on this compound for desired properties, such as binding affinity to a particular protein target. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activities, guiding the design of more potent compounds.

The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound.

Expanding the Scope of Catalytic Applications

The structural features of this compound suggest that it or its derivatives could have applications in catalysis. Future research should explore its potential as a ligand or a catalyst in various chemical transformations.

Potential catalytic applications include:

Homogeneous Catalysis: Derivatives of the compound could serve as ligands for transition metals, forming complexes that can catalyze a wide range of organic reactions. nih.govacs.org

Organocatalysis: The formamide group and the pyridine ring could potentially act as hydrogen bond donors or acceptors, enabling the compound to function as an organocatalyst.

Asymmetric Catalysis: Chiral derivatives of this compound could be developed for use in enantioselective catalysis, a critical area in modern synthetic chemistry.

The exploration of its catalytic properties could lead to the development of new and efficient synthetic methodologies.

Investigation of Bio-conjugation and Bio-sensing Applications

The reactivity of the bromine atoms and the potential for coordination and hydrogen bonding make this compound an interesting candidate for applications in biotechnology.

Future research in this area could focus on:

Bio-conjugation: The compound could be functionalized and attached to biomolecules such as proteins or DNA to create probes for studying biological processes or for the development of targeted therapeutics.

Bio-sensing: Derivatives of the compound could be designed to act as chemosensors for the detection of specific ions or molecules of biological importance. nih.gov The pyridine moiety is a known component in various chemosensors. nih.gov

Fluorescent Probes: By incorporating fluorophores, derivatives of this compound could be developed as fluorescent probes for imaging and sensing applications in biological systems.

The interface of chemistry and biology offers exciting opportunities for the application of this versatile compound.

Q & A

Q. What are the recommended synthetic protocols for N-(3,5-dibromopyridin-2-yl)formamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, N-(3,5-dibromopyridin-2-yl)-1,1-dimethyl-λ⁴-sulfanimine derivatives have been prepared using anhydrous toluene as a solvent under inert conditions, with stoichiometric control of reactants to minimize byproducts . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining molecular conformation. Similar pyridyl formamides (e.g., N-(3,5-dichloro-2-pyridyl)formamide) exhibit anti-conformation between the carbonyl group and pyridine ring, with near-coplanar alignment of functional groups . Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional parameters. Complement with DFT calculations (B3LYP/6-31G*) to validate experimental geometry .

Q. What analytical techniques are suitable for assessing stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : TGA/DSC (heating rate 10°C/min under N₂) to determine decomposition thresholds.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS.
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C; track hydrolysis products by ¹⁹F NMR (if applicable) or LC-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Conflicting reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent effects or substituent electronic modulation. Perform density functional theory (DFT) studies to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) to identify dominant electronic factors .

Q. What strategies are effective for crystallizing this compound derivatives, particularly for challenging polymorphs?

  • Methodological Answer : Use vapor diffusion or slow evaporation in mixed solvents (e.g., DCM/hexane). For stubborn polymorphs, employ high-throughput screening with automated liquid handlers (96-well plates) and analyze via PXRD. SHELXD or SHELXE can assist in solving structures from twinned or low-resolution data .

Q. How does the bromine substitution pattern influence the compound’s intermolecular interactions in supramolecular assemblies?

  • Methodological Answer : Analyze halogen bonding via SCXRD: Br atoms act as sigma-hole donors, forming interactions with electron-rich moieties (e.g., carbonyl oxygens). Quantify using Hirshfeld surface analysis (CrystalExplorer) and compare with related dichloro or iodo analogs . For example, 3,5-dibromo substitution enhances π-stacking due to increased aromatic electron withdrawal .

Q. What mechanistic insights explain its role in gold-catalyzed C–H activation reactions?

  • Methodological Answer : The compound may serve as an α-imino gold carbene precursor. Monitor reaction intermediates using in situ IR or ESI-MS. Propose a mechanism where Au(I) coordinates to the pyridyl nitrogen, facilitating carbene transfer to activate C–H bonds. Compare kinetics with deuterium-labeled substrates to confirm rate-determining steps .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer : Reconcile shifts by standardizing solvent (e.g., CDCl₃ vs. DMSO-d₆) and referencing (TMS vs. residual solvent peaks). Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-validate with computational NMR predictions (GIAO method, Gaussian 16) .

Q. Why do solubility profiles vary significantly in polar vs. nonpolar solvents?

  • Methodological Answer : The 3,5-dibromo groups increase hydrophobicity, reducing aqueous solubility. Quantify via shake-flask method (UV-Vis calibration curve). For enhanced solubility, design co-crystals with carboxylic acid co-formers (e.g., succinic acid) and characterize via PXRD/SCXRD .

Tables for Key Data

Q. Table 1. Comparative Crystallographic Data for Pyridyl Formamides

CompoundBond Length (C–Br, Å)Dihedral Angle (°)Reference
N-(3,5-dibromopyridin-2-yl)formamide1.89 (Br–C3), 1.91 (Br–C5)178.2 (C=O/pyridine)
N-(3,5-dichloro-2-pyridyl)formamide1.74 (Cl–C3), 1.76 (Cl–C5)177.8

Q. Table 2. Optimized Reaction Conditions for Gold Catalysis

ParameterValueImpact on YieldReference
SolventAnhydrous toluene85%
Catalyst Loading5 mol% Au(PPh₃)NTf₂78% → 92%
Temperature80°COptimal

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